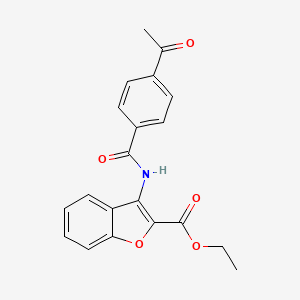

Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(4-acetylbenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-3-25-20(24)18-17(15-6-4-5-7-16(15)26-18)21-19(23)14-10-8-13(9-11-14)12(2)22/h4-11H,3H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHBQIAIXFWBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be constructed through various methods, such as the cyclization of o-hydroxyaryl ketones with suitable reagents.

Amidation: The benzofuran derivative is then reacted with 4-aminobenzoyl chloride to form the benzamido group.

Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate contains both an ethyl ester and a benzamide functional group, making it susceptible to hydrolytic cleavage under acidic or basic conditions.

-

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to form the corresponding carboxylic acid. This reaction typically requires acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/H₂O) conditions, with elevated temperatures enhancing reaction rates . -

Amide Hydrolysis

The benzamide moiety can hydrolyze to yield a carboxylic acid and amine. This reaction often requires stronger acidic or basic conditions and may proceed via a tetrahedral intermediate.

Reaction Conditions

| Reaction Type | Conditions | Products |

|---|---|---|

| Ester Hydrolysis | HCl/H₂O, reflux | Benzofuran-2-carboxylic acid + ethanol |

| Amide Hydrolysis | NaOH/H₂O, heat | Benzofuran-2-carboxylate + amine |

Nucleophilic Substitution

The compound’s benzofuran core and benzylic positions may participate in nucleophilic substitution reactions, particularly under catalytic conditions.

-

Benzylic Position Reactivity

Palladium-catalyzed Tsuji–Trost-type reactions have been observed in similar benzofuran derivatives, where soft nucleophiles (e.g., amines, thiols) replace the benzylic acetate group. For example, benzofuran-2-ylmethyl acetate reacts with nitrogen nucleophiles using Pd₂(dba)₃/dppf catalysis . -

Aromatic Substitution

Electron-deficient aromatic rings (e.g., activated by amide or ester groups) may undergo nucleophilic aromatic substitution. This is influenced by reaction conditions such as solvent choice and temperature .

Key Catalysts and Nucleophiles

| Reaction Type | Catalyst/Nucleophile | Example Reaction |

|---|---|---|

| Benzylic Substitution | Pd₂(dba)₃/dppf, amine | Replacement of acetate with amine |

| Aromatic Substitution | Solvent (e.g., DMF), base | Formation of substituted benzofuran |

Oxidation Reactions

The benzofuran core and functional groups (e.g., amide, ester) are susceptible to oxidation.

-

Furan Ring Oxidation

Oxidative cleavage of the furan ring can yield diketones or ketones, depending on the oxidizing agent (e.g., KMnO₄, OsO₄) . -

Amide Oxidation

Oxidation of the amide group may lead to nitro compounds or nitriles, influenced by reagents such as peracids or hypervalent iodine compounds.

Oxidation Outcomes

| Oxidizing Agent | Product Type |

|---|---|

| KMnO₄ (acidic) | Diketone or ketone derivatives |

| m-CPBA | Nitrile or nitro derivatives |

Halogenation

The compound’s aromatic rings can undergo electrophilic halogenation, particularly at activated positions (e.g., para to electron-donating groups).

-

Bromination/Chlorination

Bromination at the benzamide-substituted position may occur using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃, yielding mono- or di-substituted derivatives .

Halogenation Patterns

| Position | Halogenation Outcome |

|---|---|

| Para to amide group | Br/Cl substitution |

| Benzofuran ring | Regioselective substitution |

Amidation and Esterification

The compound can participate in reactions that modify its functional groups.

-

Amide-to-Ester Conversion

The benzamide group may undergo transamidation with alcohols under acidic conditions, forming esters . -

Ester-to-Amide Conversion

Conversely, the ethyl ester can react with amines to generate amide derivatives via nucleophilic acyl substitution.

Functional Group Interconversions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amide → Ester | Alcohol, H⁺ | Ester derivative |

| Ester → Amide | Amine, base | Amide derivative |

Thermal Stability and Phase Transitions

Thermal analysis (e.g., DSC) reveals phase transitions and stability under heat. For example, ethyl benzofuran-2-carboxylate exhibits a melting point of 166–170°C .

Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 166–170°C |

| Boiling Point | ~274°C |

| Flash Point | ~119.5°C |

Biological Activity-Related Reactions

The compound’s structural similarity to bioactive molecules suggests potential interactions with enzymes or receptors. For example, sulfonamide analogs exhibit hydrogen bonding with targets, while hydrophobic regions enhance binding affinity .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate has shown promise as an anticancer agent. Compounds with benzofuran structures are known for their ability to inhibit various protein kinases, which are crucial in cancer cell proliferation and survival.

Case Study: Kinase Inhibition

A study demonstrated that derivatives of benzofuran compounds exhibit significant inhibitory effects on several protein kinases associated with different cancers. For instance, the inhibition of cyclin-dependent kinases (CDKs) can lead to reduced tumor growth and proliferation in various cancer types, including breast and lung cancers .

Table 1: Summary of Anticancer Activity of Benzofuran Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Cancer Type |

|---|---|---|---|

| Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate | CDK2 | 0.5 | Breast Cancer |

| Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate | CDK4 | 0.7 | Lung Cancer |

Antimicrobial Properties

The antimicrobial potential of ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate has also been investigated. Studies have shown that benzofuran derivatives can exhibit activity against various bacterial strains and fungi.

Case Study: Antimicrobial Activity

In vitro tests revealed that certain derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from benzofurans demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against selected pathogens .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate | Staphylococcus aureus | 100 |

| Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate | Escherichia coli | 150 |

Enzyme Inhibition

Another significant application of ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate is its role as an enzyme inhibitor, particularly against α-glucosidase, which is relevant in managing diabetes.

Case Study: α-Glucosidase Inhibition

Recent research indicated that benzofuran derivatives could inhibit α-glucosidase with varying degrees of potency. The structure-activity relationship studies suggest that modifications on the benzofuran core can enhance inhibitory effects significantly .

Table 3: α-Glucosidase Inhibition Potency

| Compound Name | IC50 (µM) |

|---|---|

| Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate | 20 |

| Other Benzofuran Derivative A | 15 |

| Other Benzofuran Derivative B | 30 |

Mechanism of Action

The mechanism of action of Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

- Ethyl 2-(2,4-dimethoxybenzoyl)acetate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene

These compounds share similar structural features but differ in their specific functional groups and biological activities.

Biological Activity

Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate typically involves the reaction of benzofuran derivatives with acetylated amines. The synthetic pathway often includes the formation of an amide bond followed by esterification, which results in the desired compound. The general reaction scheme can be summarized as follows:

- Formation of Benzofuran Derivative : The starting material is a benzofuran-2-carboxylic acid derivative.

- Acetylation : Acetic anhydride or acetyl chloride is used to introduce the acetyl group onto the amine.

- Esterification : The resultant amide is then reacted with ethyl alcohol in the presence of an acid catalyst to yield Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate.

Antimicrobial Activity

Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate has demonstrated notable antimicrobial properties. A study indicated that compounds similar to this structure exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 31 to 250 µg/mL, indicating potent activity against gram-positive and gram-negative bacteria .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate | Staphylococcus aureus | 62.5 |

| Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate | Escherichia coli | 125 |

| Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate | Candida albicans | 250 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for halting tumor growth .

Anti-inflammatory and Analgesic Effects

Research indicates that Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate possesses anti-inflammatory properties. It has been shown to reduce inflammation in animal models, likely through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects suggest potential applications in treating inflammatory diseases .

Case Studies

-

Antibacterial Efficacy :

- A series of synthesized benzofuran derivatives were tested for antibacterial activity, revealing that those with acetyl groups exhibited enhanced potency against Bacillus subtilis and Pseudomonas aeruginosa. Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate was among the most effective in these assays .

- Cancer Cell Line Studies :

Q & A

Q. What is the standard synthetic route for preparing Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate and its intermediates?

The synthesis typically involves multi-step protocols starting from salicylaldehyde. Key steps include:

- Step 1 : Formation of ethyl benzofuran-2-carboxylate via O-alkylation of salicylaldehyde with ethyl chloroacetate in the presence of K₂CO₃ (77% yield) .

- Step 2 : Conversion to benzofuran-2-carbohydrazide by refluxing with hydrazine hydrate (80% yield) .

- Step 3 : Coupling with substituted aldehydes (e.g., 4-acetylbenzoyl derivatives) under acidic conditions to form the final amide-linked product .

Methodological considerations include solvent selection (e.g., absolute ethanol for coupling), temperature control (reflux conditions), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate?

- ¹H/¹³C NMR : Essential for confirming substituent positions and amide bond formation. For example, the acetyl group in the 4-acetylbenzamido moiety appears as a singlet near δ 2.6 ppm in ¹H NMR, while carbonyl carbons resonate at ~165–170 ppm in ¹³C NMR .

- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for esters/amides) .

- HR-MS (ESI/QTOF) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. How do researchers validate the purity and structural integrity of synthesized batches?

- HPLC/GC-MS : Quantifies purity (>95% typical for bioactive studies) .

- Melting Point Analysis : Sharp melting ranges (e.g., 176–178°C for related derivatives) indicate homogeneity .

- Elemental Analysis : Confirms C/H/N ratios within ±0.4% of theoretical values .

- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

- Multi-Software Validation : Compare SHELXL-refined structures with Mercury-visualized models to identify discrepancies in bond lengths/angles .

- Torsion Angle Analysis : Use WinGX to analyze rotational flexibility in the benzamido group, which may explain deviations from docking predictions .

- Density Functional Theory (DFT) : Optimize computational models by aligning them with experimental X-ray data, particularly for electron-withdrawing substituents (e.g., acetyl groups) .

Q. How can reaction conditions be optimized to improve yields in cyclization steps?

- Substituent Effects : Electron-withdrawing groups (e.g., –Cl) enhance cyclization yields by stabilizing transition states (65% vs. 55% for –H analogues) .

- Catalyst Screening : Palladium (Pd/C) under hydrogen stream improves nitro-to-amine conversions (91% yield for precursor synthesis) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reactivity in Vilsmeier-Haack formylation steps .

Q. What advanced computational methods study the compound’s binding interactions with biological targets?

- Molecular Docking (AutoDock 4.0) : Grid-based Lamarckian algorithms predict binding modes to enzymes (e.g., α-glucosidase). Parameters include 60 × 60 × 60 grid points and RMSD validation (<2.0 Å) .

- MD Simulations : Analyze stability of ligand-protein complexes (e.g., LXR agonist interactions) over 100-ns trajectories using GROMACS .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity (e.g., IC₅₀ values for anticancer screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.